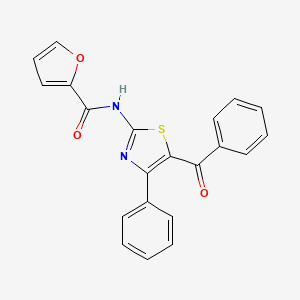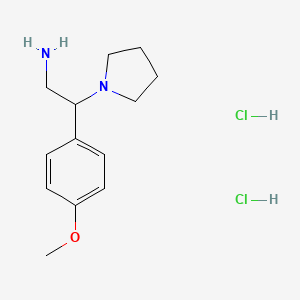
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethylamine chain
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of ERα has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This ability to degrade ERα is dose-dependent . The compound induces conformational changes in the receptor, leading to its degradation upon a higher oral dose .
Biochemical Pathways
The binding of Elacestrant to ERα can activate a variety of signaling pathways that affect gene expression . These changes in cellular behavior ultimately influence physiological processes leading to the development of breast cancer . The compound’s action is particularly relevant in the context of endocrine-resistant breast cancers, where other types of endocrine therapy may lead to drug resistance over time .
Pharmacokinetics
Elacestrant has excellent absorption and improved pharmacokinetics compared with other SERDs . It is orally bioavailable , which means it can be taken by mouth and still reach the bloodstream to exert its effects. This property enhances its bioavailability, making it more effective in reaching its target sites in the body .
Result of Action
Elacestrant exhibits antineoplastic and estrogen-like activities . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . By degrading ERα, Elacestrant disrupts the normal functioning of the receptor, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.
Reduction: The nitro group in 4-methoxyphenyl-2-nitropropene is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cyclization: The resulting amine is then subjected to cyclization with 1,4-dibromobutane to form the pyrrolidine ring.
Formation of the Final Product: The final step involves the reaction of the intermediate with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-pyrrolidinylethylamine.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine.
Substitution: Formation of 2-(4-Halophenyl)-2-pyrrolidinylethylamine.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-2-pyrrolidinylethylamine
- 2-(4-Halophenyl)-2-pyrrolidinylethylamine
- 2-(4-Methylphenyl)-2-pyrrolidinylethylamine
Uniqueness
2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;;/h4-7,13H,2-3,8-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXKICRODVETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
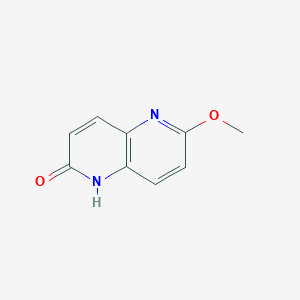
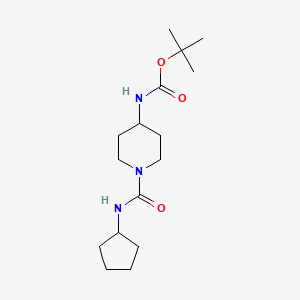
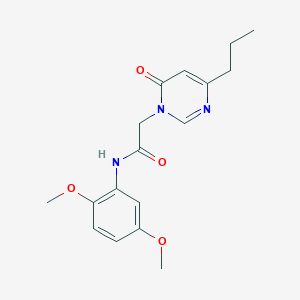

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2375559.png)
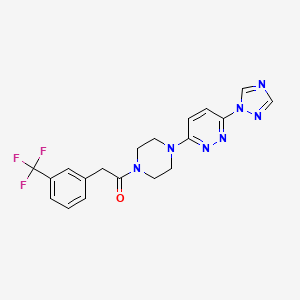
![1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2375561.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
